

# A Technical Guide to the Biological Activity of 3,5-Diiodothyroacetic Acid (DIANA)

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## Compound of Interest

Compound Name: 3,5-Diiodothyroacetic acid

Cat. No.: B028850

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## Executive Summary

**3,5-Diiodothyroacetic acid** (DIANA), also known as Diac or T2A, is a naturally occurring acetic acid analogue and metabolite of thyroid hormone.<sup>[1][2][3]</sup> Unlike its parent hormones, thyroxine (T4) and triiodothyronine (T3), DIANA exhibits a unique biological profile characterized by potent metabolic activity with a reduced impact on the classical genomic pathways associated with thyrotoxicity. Its primary actions are centered on the regulation of lipid metabolism and energy expenditure, largely through direct effects on mitochondria.<sup>[4][5]</sup> This document provides a comprehensive overview of the known biological activities of DIANA, detailing its mechanisms of action, quantitative physiological effects, relevant experimental protocols, and the signaling pathways it modulates. This guide is intended to serve as a technical resource for professionals engaged in metabolic disease research and the development of novel thyromimetic therapeutics.

## Mechanisms of Action

DIANA exerts its biological effects through two distinct, yet potentially interconnected, mechanisms: a non-canonical, rapid action on mitochondria and a much weaker canonical, genomic action via nuclear thyroid hormone receptors (TRs).

- 2.1 Non-Canonical Mitochondrial Action (Primary Mechanism): The most significant and rapid effects of DIANA are mediated independently of nuclear TRs.<sup>[3][4]</sup> Mitochondria are

considered the principal target for DIANA's metabolic influence.[4][5] The compound directly interacts with mitochondrial components to rapidly stimulate the respiratory chain, enhance substrate oxidation, and increase energy expenditure.[6][7] This action is responsible for its potent effects on fatty acid metabolism and resting metabolic rate.[3][6] One study suggests that proangiogenic effects are initiated at the cell surface via the integrin  $\alpha\text{v}\beta\text{3}$ , which in turn activates the MAPK/ERK signaling cascade.[8]

- **2.2 Canonical Thyroid Hormone Receptor (TR) Agonism (Secondary Mechanism):** DIANA can bind to and activate nuclear TRs (specifically TR $\beta$ 1), which function as ligand-dependent transcription factors that regulate the expression of target genes by binding to thyroid hormone response elements (TREs).[4][6] However, its affinity and transactivation potential are significantly lower than that of T3.[4] This pathway is considered a secondary contributor to its overall biological activity.

## Key Biological Activities

### Regulation of Lipid and Cholesterol Metabolism

DIANA is a potent regulator of lipid homeostasis, demonstrating significant hypolipidemic and anti-steatotic properties.

- **Cholesterol and Triglyceride Reduction:** It effectively lowers serum cholesterol and triglyceride concentrations.[1][3]
- **Hepatic Fat Reduction:** In animal models of diet-induced obesity, DIANA prevents and reverses the accumulation of lipids and cholesterol in the liver.[2][3] This anti-steatotic effect is achieved by increasing the rate of hepatic fatty acid oxidation.[3][7][9]
- **Adipose Tissue Lipolysis:** DIANA stimulates lipolysis in visceral adipose tissue, contributing to the reduction of fat mass.[10]
- **Antioxidant Effect:** At a cellular level, DIANA has been shown to inhibit the copper-induced lipid peroxidation of low-density lipoproteins (LDL), suggesting a protective antioxidant role.[2]

### Enhancement of Energy Expenditure

A hallmark of DIANA's activity is its ability to stimulate metabolic rate.

- **Increased Resting Metabolic Rate (RMR):** Administration of DIANA leads to a rapid increase in RMR and overall energy expenditure.[3][11][12] This effect has been observed to be more rapid than that induced by an equivalent dose of T3.[6]
- **Mitochondrial Uncoupling:** The increase in energy expenditure is partly attributed to an increase in mitochondrial uncoupling, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP, effectively "burning" excess fat.[3][9]

## Modulation of Mitochondrial Function

DIANA directly targets mitochondria to enhance their bioenergetic capacity.

- **Stimulation of Respiration:** It rapidly increases both state 3 (ADP-stimulated) and state 4 (resting) mitochondrial respiration rates.[7]
- **Increased Enzyme Activity:** DIANA enhances the activity of key mitochondrial enzymes, including components of the respiratory chain (e.g., Complex II and V) and carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme for fatty acid import into mitochondria.[7]
- **Mitochondrial Quality Control:** The compound has been shown to influence mitochondrial biogenesis and dynamics and can ameliorate mitochondrial DNA damage, thereby playing a role in mitochondrial quality control.[13][14]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters related to DIANA's biological activity from published literature.

Table 1: Receptor Binding and Transcriptional Activation

Parameter	Receptor/Assay	Value (DIANA/3,5-T2)	Value (T3 Control)	Reference
Binding Affinity	Human TRβ1	40-fold lower than T3	-	[4]
EC50 (Transactivation)	Luciferase Reporter Assay	$4.0 \times 10^{-7}$ M	$9.0 \times 10^{-12}$ M	[4]
Mitochondrial Binding	Apparent Association Constant	$0.5 \pm 0.04 \times 10^8$ M <sup>-1</sup>	-	[3]

| | Binding Capacity |  $0.4 \pm 0.04$  pmol/mg protein | - |[3] |

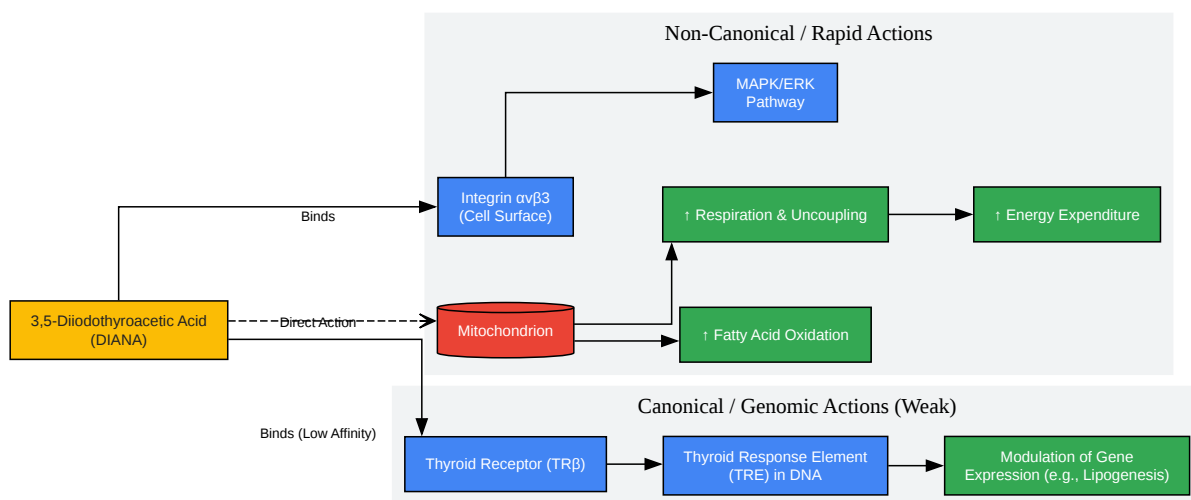
Table 2: In Vitro and In Vivo Experimental Dosages

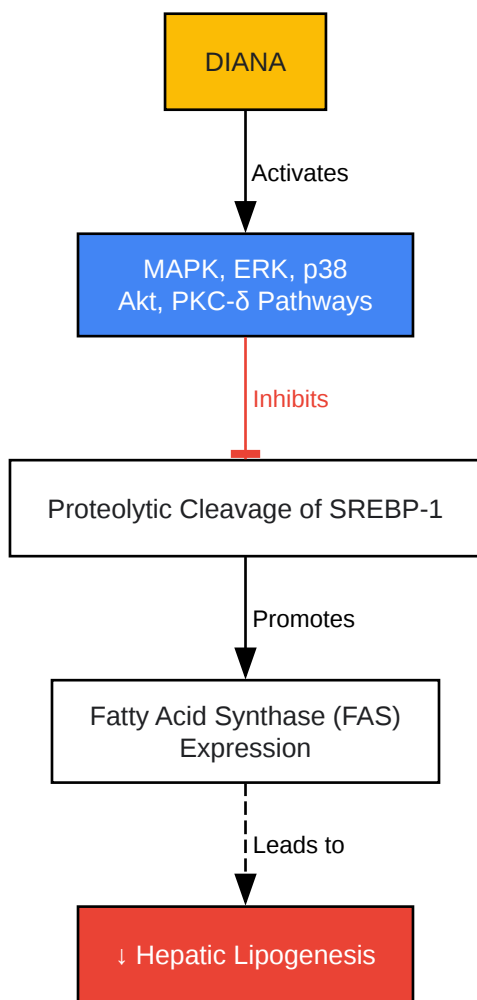
Model System	Dosage/Concentration	Observed Effect	Reference
In Vitro			
Human LDL	1 $\mu$ M	Inhibition of copper-induced lipid peroxidation	[2]
Primary Rat Hepatocytes	$10^{-7}$ M - $10^{-5}$ M (24h)	Reduction in lipid droplet number and size	[3][9]
In Vivo (Rats)			
High-Fat Diet	5 mg/100 g diet	Increased sterol excretion; prevention of liver lipid accumulation	[2]
High-Fat Diet	25 $\mu$ g/100 g BW (4 weeks)	Prevention of fatty liver and body weight gain	[3][9]
Hypothyroid Model	25 $\mu$ g/100 g BW (single dose)	Rapid increase in resting metabolic rate	[3]
Hypothyroid Model	150 $\mu$ g/100 g BW (single dose)	Stimulation of hepatic fatty acid oxidation	[4]

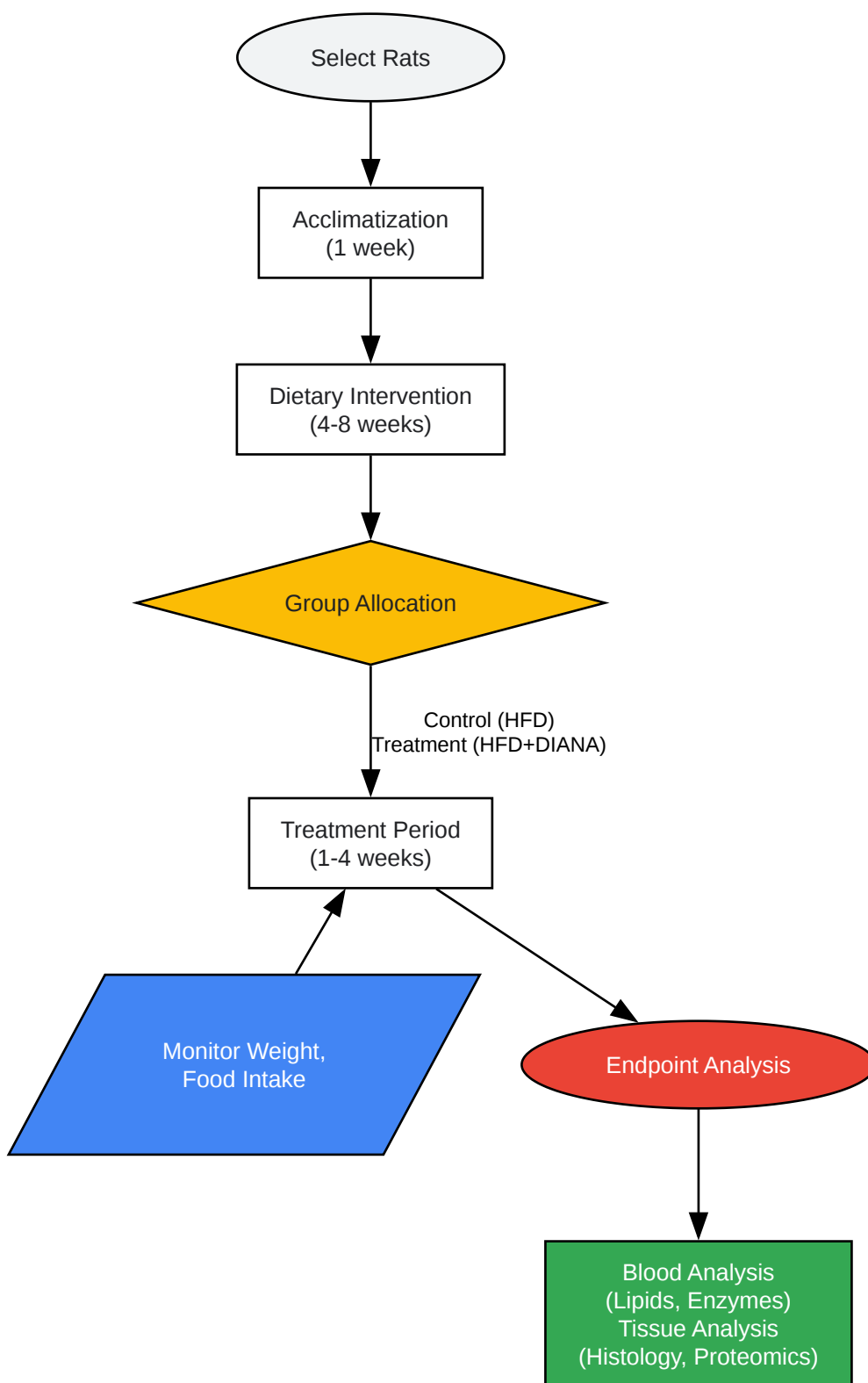
| Hypothyroid Model | 25  $\mu$  g/100 g BW (1 week, IP) | Modulation of mitochondrial quality control |[13] |

## Signaling Pathways & Visualizations

DIANA's biological effects are mediated through several signaling pathways, which are visualized below.







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